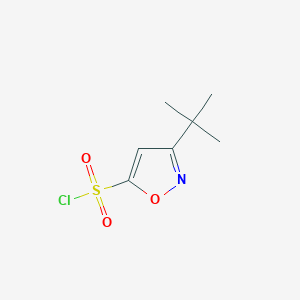

3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

3-tert-butyl-1,2-oxazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c1-7(2,3)5-4-6(12-9-5)13(8,10)11/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNIPXMOYQTCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel method, traditionally used for oxazole synthesis, has been adapted to incorporate tert-butyl groups during cyclization. A representative protocol involves:

- Precursor Preparation : Reacting tert-butyl-substituted β-ketoamides with dehydrating agents. For example, treatment of 3-tert-butyl-β-ketoamide with phosphorus oxychloride (POCl₃) induces cyclodehydration, forming the 1,2-oxazole core.

- Sulfonation : The intermediate oxazole is sulfonated at position 5 using chlorosulfonic acid (HSO₃Cl) at 0–5°C, yielding the sulfonic acid derivative.

- Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid group to sulfonyl chloride under reflux conditions.

Key Parameters :

- Temperature control during sulfonation minimizes side reactions like ring opening.

- Excess SOCl₂ (1.5–2.0 eq.) ensures complete conversion to the sulfonyl chloride.

Sulfonation and Chlorination of Preformed Oxazoles

Direct Functionalization of 3-Tert-butyl-1,2-oxazole

This two-step approach begins with commercially available 3-tert-butyl-1,2-oxazole:

- Sulfonation :

- Chlorination :

Advantages : Scalable to multi-gram quantities with minimal purification required.

Modern Strategies via Acylpyridinium Intermediates

Triflylpyridinium-Mediated Oxazole Formation

A recent advancement employs triflylpyridinium reagents to construct the oxazole ring directly from carboxylic acids:

- Acylpyridinium Formation : Reacting tert-butylacetic acid with triflylpyridinium triflate generates an acylpyridinium salt.

- Cyclization : Treatment with tosylmethyl isocyanide (TosMIC) induces [3+2] cycloaddition, forming 3-tert-butyl-1,2-oxazole.

- Post-Functionalization : Sequential sulfonation-chlorination as in Section 2.1.

Benefits :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Robinson-Gabriel | β-Ketoamide | POCl₃, HSO₃Cl, SOCl₂ | 60–70 | Moderate |

| Direct Functionalization | 3-Tert-butyl-1,2-oxazole | HSO₃Cl, SOCl₂ | 85–90 | High |

| Triflylpyridinium | Carboxylic acid | Triflylpyridinium, TosMIC | 75–80 | High |

Insights :

- The direct functionalization route offers the highest yield and scalability for industrial applications.

- Modern methods using acylpyridinium intermediates provide superior functional group tolerance but require specialized reagents.

Mechanistic Considerations

Sulfonation Selectivity

The C5 position of 1,2-oxazoles is inherently electron-rich due to the inductive effect of the adjacent oxygen atom. This directs electrophilic attack during sulfonation, ensuring regioselectivity.

SN1 vs. SN2 in Chlorination

The conversion of sulfonic acid to sulfonyl chloride proceeds via an SN2 mechanism, where SOCl₂ acts as both a chlorinating agent and a Lewis acid to stabilize the transition state.

Industrial-Scale Production Challenges

Purification Techniques

- Crystallization : The final product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), achieving >99% purity.

- Column Chromatography : Avoided in industrial settings due to cost and time constraints.

Waste Management

- SOCl₂ hydrolysis generates HCl and SO₂, necessitating scrubbers for neutralization.

- Solvent recovery systems are critical for DCM reuse.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Solvents: Organic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

One of the primary applications of 3-tert-butyl-1,2-oxazole-5-sulfonyl chloride is in the development of anticancer drugs. Its ability to act as a sulfonamide precursor allows for the synthesis of compounds that inhibit steroid sulfatase (STS), an enzyme implicated in estrogen-dependent cancers. Research has shown that derivatives of this compound can effectively block STS activity, making them potential therapeutic agents against breast cancer .

Case Study: Inhibition of Steroid Sulfatase

A study synthesized various derivatives based on the core structure of this compound. These compounds were evaluated for their ability to inhibit STS in human placental tissues and MCF-7 breast cancer cells. The results indicated that certain modifications enhanced inhibitory potency, with some compounds achieving nanomolar IC50 values .

Synthetic Organic Chemistry

Reagent in Synthesis

this compound serves as a versatile reagent in organic synthesis. It can be utilized for the introduction of sulfonamide groups into various substrates, which are crucial for developing pharmaceuticals and agrochemicals.

Data Table: Reaction Outcomes

| Reaction Type | Substrate Type | Yield (%) | Comments |

|---|---|---|---|

| Sulfonamidation | Aromatic amines | 75 | Moderate yields with aryl amines |

| Coupling reactions | Aryl halides | 85 | High efficiency in coupling |

| Formation of sulfonamides | Aliphatic amines | 90 | Excellent yields |

Materials Science

Polymer Chemistry

In materials science, this compound is employed to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the presence of the tert-butyl group, which provides steric hindrance and increases the material's resilience.

Case Study: Polymer Modification

Research has demonstrated that when incorporated into polycarbonate matrices, this compound significantly improved impact resistance and thermal stability compared to unmodified polymers .

Analytical Chemistry

Analytical Reagent

This compound is also used as an analytical reagent for detecting various biomolecules. Its ability to form stable complexes with amines allows it to serve as a tagging agent for mass spectrometry applications.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic center can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Electronic Differences

The following compounds share the 1,2-oxazole-5-sulfonyl chloride core but differ in substituents at the 3- or 4-position:

*Estimated based on analogous structures.

Predicted Collision Cross-Section (CCS) and Reactivity

CCS values, derived from ion mobility spectrometry, reflect molecular size and shape in the gas phase. Key trends:

- 3-(4-Nitrophenyl) derivative : Exhibits the highest CCS (154.3 Ų for [M+H]+), attributed to the planar nitro group and extended conjugation. The electron-withdrawing nitro group may enhance sulfonyl chloride reactivity toward nucleophiles.

- 3-Isopropyl derivative : Lower CCS (142.2 Ų for [M+H]+) due to reduced steric bulk compared to tert-butyl.

- 3-Tert-butyl analog : Expected to have a CCS between the isopropyl and nitrophenyl derivatives, given its intermediate steric profile.

Electronic and Steric Effects on Reactivity

- Electron-withdrawing groups (EWGs) : The nitro group () and chlorine () increase the electrophilicity of the sulfonyl chloride, favoring nucleophilic substitution. However, steric hindrance from the nitrophenyl group may offset this advantage.

- Electron-donating groups (EDGs) : The tert-butyl and isopropyl groups (EDGs via alkyl hyperconjugation) may slightly deactivate the sulfonyl chloride but improve selectivity in sterically crowded environments.

Biological Activity

3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure allows it to act as a versatile reagent in various biological contexts, particularly in modifying biomolecules and developing potential therapeutics. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₇H₁₀ClNO₃S

- Molecular Weight : 223.68 g/mol

- Functional Groups : Sulfonyl chloride, oxazole ring

The primary mechanism of action for this compound is its electrophilic reactivity due to the sulfonyl chloride group. This allows it to react with nucleophiles such as amines, alcohols, and thiols to form various derivatives, including sulfonamides and sulfonate esters. These reactions can modify the biological properties of target molecules, impacting their functionality in biological systems.

1. Modification of Biomolecules

The compound can be used to introduce sulfonamide linkages into peptides and proteins. This modification can enhance the stability and activity of these biomolecules, making them more effective in therapeutic applications.

2. Medicinal Chemistry

In the realm of drug development, this compound serves as an intermediate in synthesizing potential drug candidates. Its ability to modify pharmacophores allows for the enhancement of biological activity and selectivity against specific targets .

3. Anticancer Activity

Recent studies have shown that compounds related to oxazole sulfonamides exhibit promising anticancer properties. For instance, a series of novel 1,3-oxazole sulfonamides demonstrated significant growth inhibition against various cancer cell lines in the NCI-60 panel. The growth inhibitory effects were linked to their ability to bind tubulin and disrupt microtubule polymerization .

Case Studies

- Inhibition of Tumor Cell Growth : A study evaluating a series of oxazole sulfonamides found that specific derivatives exhibited mean GI50 values in the low nanomolar range against leukemia cell lines, indicating potent anticancer activity .

- Mechanistic Insights : The binding affinity of these compounds to tubulin suggests that they may act as microtubule inhibitors, similar to established chemotherapeutics like colchicine. This mechanism is crucial for their effectiveness in cancer therapy .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a table summarizing key features is provided below:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Oxazole Sulfonamide | Modifies biomolecules; potential anticancer | Electrophilic reactivity |

| 2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride | Oxazole Sulfonamide | Anticancer activity | Different substitution pattern |

| Naphth[1,2-d]oxazole-5-sulfonic acid | Complex Oxazole | Anticancer activity | Fused naphthalene system |

Q & A

Q. What are the optimal synthetic routes for 3-tert-butyl-1,2-oxazole-5-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. A validated approach includes:

- Oxidative Chlorination : Using Lawesson’s reagent to cyclize intermediates, followed by chlorination with SOCl₂ or PCl₅ .

- One-Pot Cycloaddition : Reacting tert-butyl nitrile derivatives with hydroxylamine, followed by sulfonation using chlorosulfonic acid .

- Multi-Step Functionalization : Coupling pre-synthesized oxazole cores with sulfonyl chloride groups via Pd-catalyzed cross-coupling reactions .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination, which can lead to byproducts.

Q. How can purity and stability be ensured during purification?

- Methodological Answer :

- Recrystallization : Use anhydrous dichloromethane/hexane mixtures to isolate crystalline product .

- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) for polar impurities .

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl chloride group .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm tert-butyl group presence (δ ~1.3 ppm for 9H singlet in ¹H NMR; δ ~29 ppm in ¹³C NMR) and sulfonyl chloride substitution via deshielded oxazole protons .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 262.04 (calculated for C₇H₁₁ClN₂O₃S) .

- X-Ray Diffraction (XRD) : Resolve positional isomerism ambiguities (e.g., sulfonyl chloride at C5 vs. C4) .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl position) influence reactivity?

- Methodological Answer :

- Steric Effects : The tert-butyl group at C3 hinders nucleophilic attack at adjacent positions, directing reactions to the sulfonyl chloride site .

- Electronic Effects : Electron-withdrawing sulfonyl chloride reduces oxazole ring electron density, slowing electrophilic substitution but enhancing nucleophilic displacement (e.g., SNAr with amines) .

- Comparative Studies : Use DFT calculations to map charge distribution and predict regioselectivity in derivatives .

Q. How can researchers design bioactivity studies for this compound?

- Methodological Answer :

- Target Screening : Prioritize kinases (e.g., MAPK, PI3K) due to the oxazole-sulfonyl scaffold’s affinity for ATP-binding pockets .

- In Vitro Assays : Test cytotoxicity against NCI-60 cancer cell lines using MTT assays, with IC₅₀ values benchmarked against cisplatin .

- Mechanistic Probes : Synthesize fluorescently tagged derivatives (e.g., BODIPY conjugates) to track cellular uptake via confocal microscopy .

Q. How should contradictory data in structural or reactivity studies be resolved?

- Methodological Answer :

- Validation Techniques : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to resolve mislabeling errors, as seen in corrected cobalt complex studies .

- Reactivity Replication : Repeat reactions under anhydrous conditions to rule out hydrolysis artifacts (e.g., sulfonic acid formation) .

- Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to reconcile divergent results in literature, emphasizing peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.